4-(3-Acetoxyphenyl)-2-bromo-1-butene
Description
4-(3-Acetoxyphenyl)-2-bromo-1-butene (CAS: Not explicitly provided; structurally related to 890097-88-8) is a brominated alkene derivative featuring a meta-substituted acetoxyphenyl group. This compound belongs to the ester class and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural attributes—a bromine atom at the 2-position and an acetoxy group at the 3-position of the phenyl ring—render it reactive in cross-coupling reactions and electrophilic substitutions.
Key Properties (Inferred):
Properties
IUPAC Name |
[3-(3-bromobut-3-enyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANOAVMEDZEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641198 | |
| Record name | 3-(3-Bromobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-82-2 | |
| Record name | 3-(3-Bromobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetoxyphenyl)-2-bromo-1-butene typically involves the bromination of 4-(3-Acetoxyphenyl)-1-butene. The reaction is carried out using bromine in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetoxyphenyl)-2-bromo-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions, often in solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetoxy group.
Major Products Formed
Substitution Reactions: Products include 4-(3-Hydroxyphenyl)-1-butene, 4-(3-Alkoxyphenyl)-1-butene, or 4-(3-Aminophenyl)-1-butene.
Elimination Reactions: The major product is 4-(3-Acetoxyphenyl)-1,3-butadiene.
Oxidation Reactions: Products include 4-(3-Carboxyphenyl)-2-bromo-1-butene or other oxidized derivatives.
Scientific Research Applications
4-(3-Acetoxyphenyl)-2-bromo-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Acetoxyphenyl)-2-bromo-1-butene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a molecule of hydrogen bromide to form a double bond. In oxidation reactions, the acetoxy group is converted to a carboxylic acid or other oxidized form.
Comparison with Similar Compounds
Positional Isomer: 4-(4-Acetoxyphenyl)-2-bromo-1-butene (CAS: 890097-88-8)
This para-substituted isomer, commercially available from Dayang Chem, shares the same molecular formula (C₁₂H₁₃BrO₂) and weight (269.13 g/mol) but differs in substituent positioning.
Key Differences:
Functional Group Variant: 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
This compound replaces the acetoxy group with methoxy and features a ketone instead of a butene chain.
Key Differences:
- Reactivity: The ketone group in 2-bromo-4'-methoxyacetophenone enables nucleophilic additions (e.g., Grignard reactions), whereas the bromo-alkene in the target compound is suited for olefin metathesis or coupling reactions.
- Electronic Effects : Methoxy is a stronger electron-donating group than acetoxy, altering aromatic ring reactivity in electrophilic substitutions.
Biological Activity
4-(3-Acetoxyphenyl)-2-bromo-1-butene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrO
- CAS Number : 890097-82-2
This structure includes a bromine atom, which is often associated with enhanced biological activity, particularly in the context of antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Cellular Uptake : The acetoxy group enhances lipophilicity, facilitating cellular uptake and potentially leading to increased bioavailability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The results are summarized in Table 1.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction via ROS generation | |
| 4T1 | 10.5 | Inhibition of FGFR signaling pathway |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, with results indicating effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 8.0 |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using xenograft models showed a reduction in tumor size when treated with the compound at a dosage of 20 mg/kg body weight.
- Antibacterial Efficacy : A study involving infected mice demonstrated that administration of the compound significantly reduced bacterial load compared to control groups treated with standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
